N-BOC-L-HOMOSERINE METHYL ESTER N-BOC-L-HOMOSERINE METHYL ESTER
Brand Name: Vulcanchem
CAS No.: 120042-11-7
VCID: VC21103651
InChI: InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCO)C(=O)OC
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol

N-BOC-L-HOMOSERINE METHYL ESTER

CAS No.: 120042-11-7

Cat. No.: VC21103651

Molecular Formula: C10H19NO5

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

N-BOC-L-HOMOSERINE METHYL ESTER - 120042-11-7

Specification

CAS No. 120042-11-7
Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
IUPAC Name methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1
Standard InChI Key IWNVPOPPBRMFNG-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CCO)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CCO)C(=O)OC

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

N-Boc-L-homoserine Methyl Ester is known by several chemical names and identifiers, which are summarized in the following table:

ParameterInformation
Common NameN-Boc-L-homoserine Methyl Ester
IUPAC Namemethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
CAS Registry Number120042-11-7
Molecular FormulaC₁₀H₁₉NO₅
Molecular Weight233.26 g/mol
InChI KeyIWNVPOPPBRMFNG-ZETCQYMHSA-N
Canonical SMILESCC(C)(C)OC(=O)NC(CCO)C(=O)OC

The compound possesses several synonyms including tert-butyl (S)-1-(methoxycarbonyl)-3-hydroxypropylcarbamate, L-Homoserine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, and (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric Acid Methyl Ester .

Structural Features

The structure of N-Boc-L-homoserine Methyl Ester is characterized by:

  • An (S)-configured alpha-carbon, maintaining the L-stereochemistry of the parent amino acid

  • A tert-butyloxycarbonyl (Boc) protecting group on the amine function

  • A methyl ester group (-COOCH₃) at the carboxyl terminus

  • A two-carbon side chain with a terminal hydroxyl group (-CH₂CH₂OH)

This arrangement of functional groups provides selective reactivity, making it a versatile building block in organic synthesis.

Physical and Chemical Properties

Physical Properties

N-Boc-L-homoserine Methyl Ester exhibits the following physical and chemical properties:

PropertyValueMethod
Physical StateSolid/OilObserved
Density1.125±0.06 g/cm³Predicted
Boiling Point364.6±37.0 °CPredicted
pKa10.91±0.46Predicted
SolubilitySoluble in organic solvents: chloroform, dichloromethane, ethyl acetate, DMSO, acetoneExperimental
Water SolubilitySlightly solubleExperimental

Synthesis Methods

General Synthetic Route

The synthesis of N-Boc-L-homoserine Methyl Ester typically involves a two-step process from the parent amino acid:

  • N-Protection: Treatment of L-homoserine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (typically triethylamine or sodium hydroxide) to introduce the Boc protecting group on the amine function.

  • Esterification: Conversion of the carboxylic acid to a methyl ester using reagents such as methanol with thionyl chloride, or diazomethane.

This synthetic approach maintains the stereochemical integrity of the starting amino acid, yielding the product with retained S-configuration.

Alternative Methods

Similar protection strategies employed for other amino acids can be adapted for homoserine, including:

  • Using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) as an alternative N-Boc protection reagent

  • Employing methyl iodide with potassium carbonate for the esterification step

  • One-pot procedures using trimethylsilyl chloride in methanol followed by Boc protection

Applications in Research and Development

Peptide Synthesis

N-Boc-L-homoserine Methyl Ester serves as a key building block in peptide synthesis, where:

  • The Boc protecting group provides orthogonal protection strategies with other common protecting groups like Fmoc

  • The methyl ester allows for selective C-terminal modifications

  • The hydroxyl side chain offers a handle for further functionalization or conjugation

The compound is particularly valuable in solid-phase peptide synthesis, where controlled deprotection and coupling steps are essential for high-yield peptide assembly.

Synthesis of Non-canonical Amino Acids

One of the most significant applications of N-Boc-L-homoserine Methyl Ester is as a precursor for the synthesis of non-canonical amino acids, particularly:

  • Azidohomoalanine, which serves as a methionine surrogate in protein synthesis

  • Various homoserine derivatives with modified side chains

  • Bioconjugation handles for click chemistry applications

Chemical Biology Applications

In the field of chemical biology, N-Boc-L-homoserine Methyl Ester has been utilized for:

  • Creating fluorine-labeled amino acid derivatives for 19F NMR studies

  • Developing peptide-based enzyme inhibitors

  • Synthesizing probes for protein-protein interaction studies

A notable example is the work by Tressler and Zondlo (2017), which demonstrated that perfluoro-tert-butyl homoserine derivatives, synthesized from homoserine precursors, can be used to detect protein-protein interactions such as the estrogen receptor·coactivator interaction by 19F NMR spectroscopy .

Structural Comparisons with Related Compounds

Comparison with N-Boc-L-serine Methyl Ester

N-Boc-L-homoserine Methyl Ester differs from its shorter homologue, N-Boc-L-serine Methyl Ester (CAS: 2766-43-0), by having an additional methylene group in the side chain:

PropertyN-Boc-L-homoserine Methyl EsterN-Boc-L-serine Methyl Ester
Molecular FormulaC₁₀H₁₉NO₅C₉H₁₇NO₅
Molecular Weight233.26 g/mol219.24 g/mol
Side Chain-CH₂CH₂OH-CH₂OH
pKa (predicted)10.91±0.4610.70±0.46
Optical RotationNot specified in sources[α]20/D -18° (c = 5 in methanol)
CAS Number120042-11-72766-43-0

Research Applications and Case Studies

Use in Peptide-Based Drug Development

N-Boc-L-homoserine Methyl Ester has been utilized in the synthesis of peptide-based drug candidates, particularly those targeting:

  • Enzyme inhibitors for metabolic disorders

  • Protein-protein interaction modulators

  • Peptidomimetic therapeutics

Application in Protein Labeling

The compound serves as a precursor for bioorthogonal amino acid derivatives used in:

  • Site-specific protein labeling

  • Metabolic labeling of newly synthesized proteins

  • Protein folding and interaction studies

Studies on Estrogen Receptor Interactions

Research by Tressler and Zondlo demonstrated that perfluoro-tert-butyl homoserine, derived from homoserine precursors, can be incorporated at sites of leucine residues within the α-helical LXXLL short linear motif of estrogen receptor coactivator peptides. These modified peptides retained binding affinity (Kd of 2.2 μM) for the estradiol-bound estrogen receptor, comparable to the native ligand, while providing a sensitive NMR probe for detecting protein-protein interactions and their inhibition by compounds like tamoxifen .

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